(2S)-2-(3-Bromophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine
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Overview
Description
(2S)-2-(3-Bromophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine is a synthetic organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(3-Bromophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine typically involves the reaction of a suitable precursor with a sulfonyl azide under specific conditions. One common method is the cyclization of a β-amino alcohol with a sulfonyl azide in the presence of a base. The reaction conditions often include:
- Solvent: Dichloromethane or toluene
- Temperature: Room temperature to reflux
- Base: Triethylamine or sodium hydride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(3-Bromophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acetic acid
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Amines
Substitution: Azides or other substituted derivatives
Scientific Research Applications
Chemistry
In organic synthesis, (2S)-2-(3-Bromophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine can be used as a building block for more complex molecules. Its strained ring structure makes it a useful intermediate in the synthesis of various heterocycles.
Biology
The compound may be explored for its potential biological activity. Aziridines are known for their ability to alkylate DNA, which can be useful in the development of anticancer agents.
Medicine
In medicinal chemistry, derivatives of aziridines are investigated for their potential as therapeutic agents. The presence of the nitro and sulfonyl groups in this compound may enhance its pharmacological properties.
Industry
In the materials science industry, aziridines are used in the production of polymers and coatings. The unique reactivity of this compound can be harnessed to create specialized materials with desired properties.
Mechanism of Action
The mechanism of action of (2S)-2-(3-Bromophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine involves its reactivity due to the strained aziridine ring. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules such as DNA and proteins. The nitro and sulfonyl groups may also play a role in its biological activity by influencing its electronic properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Phenyl-1-(4-nitrobenzene-1-sulfonyl)aziridine: Lacks the bromine substituent, which may affect its reactivity and biological activity.
(2S)-2-(3-Chlorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties.
(2S)-2-(3-Bromophenyl)-1-(4-methylbenzene-1-sulfonyl)aziridine: Contains a methyl group instead of a nitro group, affecting its electronic properties and reactivity.
Uniqueness
The presence of both the bromine and nitro groups in (2S)-2-(3-Bromophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine makes it unique compared to other aziridines. These substituents can significantly influence its reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
832118-00-0 |
---|---|
Molecular Formula |
C14H11BrN2O4S |
Molecular Weight |
383.22 g/mol |
IUPAC Name |
(2S)-2-(3-bromophenyl)-1-(4-nitrophenyl)sulfonylaziridine |
InChI |
InChI=1S/C14H11BrN2O4S/c15-11-3-1-2-10(8-11)14-9-16(14)22(20,21)13-6-4-12(5-7-13)17(18)19/h1-8,14H,9H2/t14-,16?/m1/s1 |
InChI Key |
YMAXBKPNVZJBEF-IURRXHLWSA-N |
Isomeric SMILES |
C1[C@@H](N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)Br |
Canonical SMILES |
C1C(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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